

Spectroscopic Profile of 3,4-Difluorobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluorobenzophenone

Cat. No.: B1332399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4-Difluorobenzophenone** (CAS No. 85118-07-6), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Physicochemical Properties

Property	Value
CAS Number	85118-07-6[1][2][3]
Molecular Formula	C ₁₃ H ₈ F ₂ O[1][2][3]
Molecular Weight	218.20 g/mol [1][2]
Appearance	White to light yellow to light orange powder/crystal
Melting Point	53-55 °C

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3,4-Difluorobenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results, but would be expected in the aromatic region (approx. 7.0-8.0 ppm)	Aromatic Protons		

¹³C NMR (Carbon NMR)

Note: Specific peak assignments require further analysis, but typical chemical shift ranges for the carbon environments are provided.

Chemical Shift (δ) ppm	Assignment
~195	Carbonyl Carbon (C=O)
115-160 (with C-F coupling)	Aromatic Carbons

A publicly available ¹³C NMR spectrum can be found on SpectraBase, which indicates the sample was sourced from Sigma-Aldrich Co. LLC., has a purity of 98%, and was analyzed in CDCl₃.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of **3,4-Difluorobenzophenone** shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050-3100	Aromatic C-H Stretch
~1660	Carbonyl (C=O) Stretch
~1600, ~1480	Aromatic C=C Stretch
~1200-1300	C-F Stretch

An ATR-IR spectrum is available on SpectraBase, with the sample sourced from Aldrich and having a purity of 98%.

Mass Spectrometry (MS)

The mass spectrum of **3,4-Difluorobenzophenone** would be expected to show the molecular ion peak and characteristic fragmentation patterns of benzophenones.

m/z	Proposed Fragment
218	[M] ⁺ (Molecular Ion)
123	[C ₇ H ₄ FO] ⁺ (Fluorobenzoyl cation)
105	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
95	[C ₆ H ₄ F] ⁺ (Fluorophenyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of **3,4-Difluorobenzophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

- Data Acquisition: The NMR spectrum is acquired on a spectrometer, such as a 400 MHz instrument. For ^1H NMR, standard parameters are used. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to tetramethylsilane, TMS, at 0.00 ppm).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

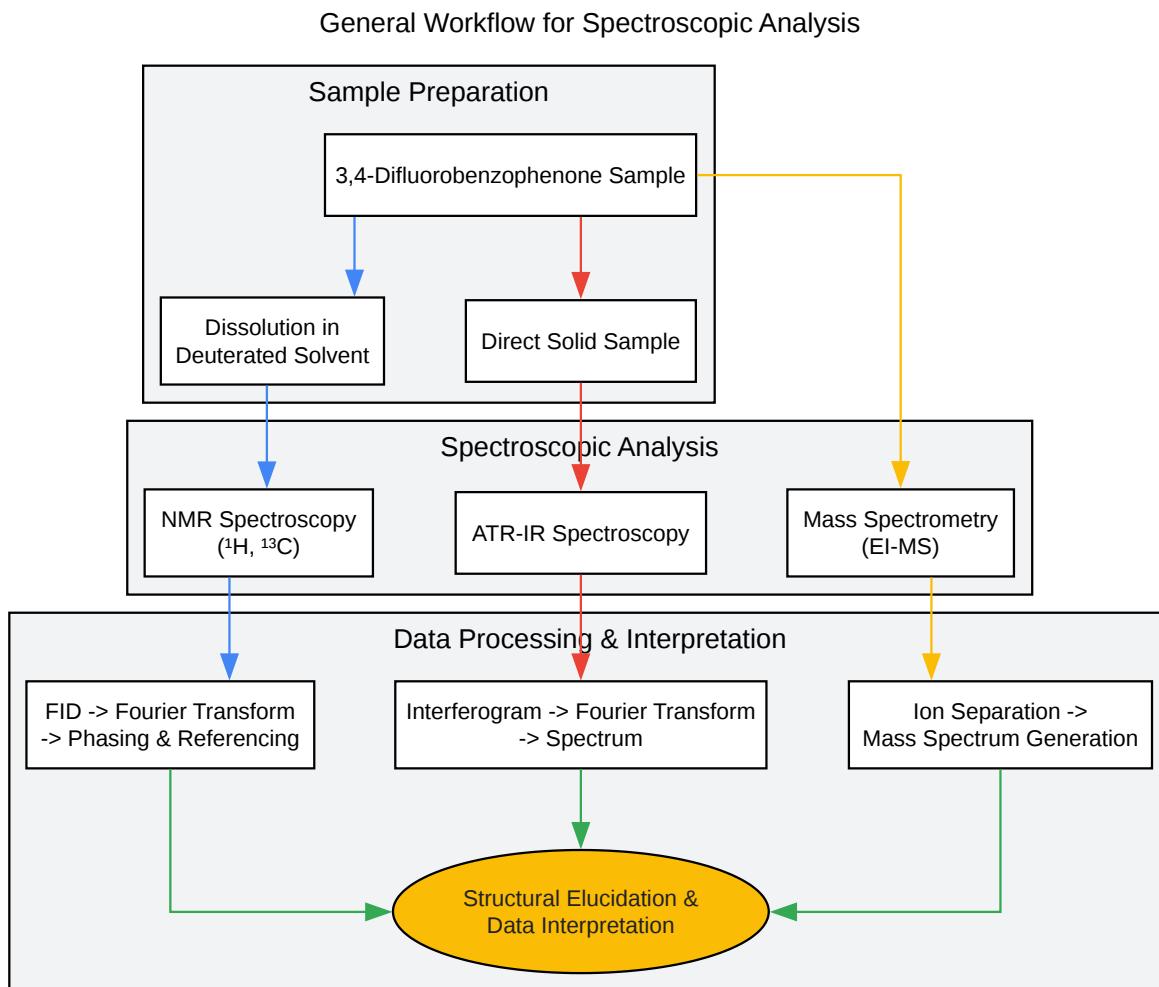
- Sample Preparation: A small amount of the solid **3,4-Difluorobenzophenone** sample is placed directly onto the ATR crystal.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR crystal.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a proposed fragmentation pathway for **3,4-Difluorobenzophenone**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed fragmentation of **3,4-Difluorobenzophenone** in EI-MS.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332399#spectroscopic-data-nmr-ir-mass-spec-of-3-4-difluorobenzophenone>

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